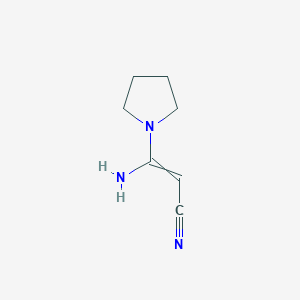

2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves innovative approaches such as nucleophilic phosphine-catalyzed intramolecular Michael reactions, which have been developed for the efficient construction of functionalized pyrrolidine rings, a structural motif similar to that found in 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- (D. En et al., 2014). Additionally, the synthesis and crystal structure analysis of closely related compounds, such as 2-[(dipyrrolidin-1-yl)methylene] malononitrile, further illuminate the intricate molecular architecture of these compounds (W. M. Al-Adiwish et al., 2022).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray diffraction analysis, showcasing the orthorhombic crystal system and detailed molecular geometry, including bond lengths and angles within the pyrrolidinyl rings, highlighting the compound's stereochemistry (W. M. Al-Adiwish et al., 2022).

Chemical Reactions and Properties

The reactivity of α-amino nitriles, including compounds structurally related to 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-, offers a pathway to various functionalized structures. For example, cyclocondensation of α-aminonitriles with enones can lead to dihydropyrolle carbonitriles and trisubstituted pyrroles, showcasing the versatile chemical behavior of these compounds (I. Bergner et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in various solvents and conditions. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of the compound (W. M. Al-Adiwish et al., 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-, and its derivatives have been studied for their potential in synthesizing diverse chemical structures. For instance, 3-Amino-3-(dialkylamino)propenenitriles react with acetylenecarboxylates to yield pyridone derivatives, which are significant in various chemical syntheses (Cocco et al., 1992). Additionally, the compound plays a role in the synthesis of complex organic structures like cyclopentenones, contributing to diverse applications in organic chemistry (Šafár̆ et al., 1993).

Astrochemistry and Astrobiology

- In astrochemistry and astrobiology, Z-3-Amino-2-propenenitrile has been a subject of interest. It has been studied through spectroscopy and quantum chemical methods, revealing insights into its molecular structure and behavior in extraterrestrial environments (Askeland et al., 2006).

Synthetic Applications in Pharmacology

- This compound has been utilized in creating pharmacologically relevant structures. For example, its reactions have been explored for constructing pyrrolidine rings, which are key components in many pharmaceutical agents (En et al., 2014). Moreover, it has been used in the synthesis of compounds with potential antioxidant properties, as seen in studies involving cyanopyridines (Vartale et al., 2016).

Photochemical Studies

- Photochemical reactions involving 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- have been explored, showing its utility in generating novel organic compounds. This includes the formation of oxetanes through photocycloaddition, highlighting its versatility in synthetic chemistry (van Wolven et al., 2006).

Multicomponent Synthesis

- The compound is also significant in multicomponent synthetic processes. For instance, its application in the synthesis of N-substituted pyrroles showcases its role in creating complex molecules through streamlined methods (Xingyu et al., 2018).

Propriétés

IUPAC Name |

3-amino-3-pyrrolidin-1-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-3-7(9)10-5-1-2-6-10/h3H,1-2,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCLWILRXDULKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363407 |

Source

|

| Record name | 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |

CAS RN |

72139-48-1 |

Source

|

| Record name | 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)

![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)